

Comparative Analysis of Dasatinib's Cross-Reactivity Profile

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Compound of Interest

Compound Name: *futokadsurin C*

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A comprehensive guide for researchers on the target selectivity of the kinase inhibitor Dasatinib, providing in-depth cross-reactivity data, detailed experimental methodologies, and visualization of affected signaling pathways.

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary therapeutic effect is mediated through the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias.[3] However, like many TKIs, Dasatinib is not entirely specific for BCR-ABL and interacts with a range of other kinases, leading to both desired therapeutic effects in other cancers and potential off-target toxicities.[2][4][5] This guide provides a detailed comparison of Dasatinib's binding affinity across the human kinome, supported by experimental data and protocols, to aid researchers in understanding its polypharmacology and potential applications.

Cross-Reactivity Data of Dasatinib

Dasatinib's interaction with a wide array of kinases has been extensively studied using various profiling technologies. The following table summarizes the binding affinities (K_d values) of Dasatinib for its primary targets and a selection of significant off-targets, as determined by the KINOMEscan™ assay. Lower K_d values indicate stronger binding affinity.

Target Kinase	Kinase Family	Dissociation Constant (Kd) in nM	Primary/Off-Target
ABL1	Tyrosine Kinase	0.5	Primary
SRC	Tyrosine Kinase	0.6	Primary
LCK	Tyrosine Kinase	0.4	Primary
YES1	Tyrosine Kinase	0.3	Primary
FYN	Tyrosine Kinase	0.2	Primary
c-Kit	Tyrosine Kinase	4.0	Primary
PDGFR β	Tyrosine Kinase	28.0	Primary
EPHA2	Tyrosine Kinase	1.5	Off-Target
BTK	Tyrosine Kinase	6.0	Off-Target
TEC	Tyrosine Kinase	1.0	Off-Target
CSK	Tyrosine Kinase	11.0	Off-Target
DDR1	Tyrosine Kinase	3.6	Off-Target
RIPK2	Serine/Threonine Kinase	23.0	Off-Target
p38 α (MAPK14)	Serine/Threonine Kinase	310.0	Off-Target

Data sourced from the HMS LINCS Project, Dataset ID: 20196.

Experimental Protocols

The cross-reactivity data presented was generated using the KINOMEScan™ competition binding assay. This method provides a quantitative measure of the interaction between a test compound and a panel of kinases.

KINOMEScan™ Competition Binding Assay Protocol

Objective: To determine the binding affinity (K_d) of a test compound (e.g., Dasatinib) for a large panel of human kinases.

Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Materials:

- Test compound (Dasatinib) dissolved in DMSO.
- A panel of DNA-tagged human kinases.
- Streptavidin-coated magnetic beads.
- Biotinylated, immobilized active-site directed ligand.
- Assay buffer.
- Wash buffer.
- qPCR reagents.

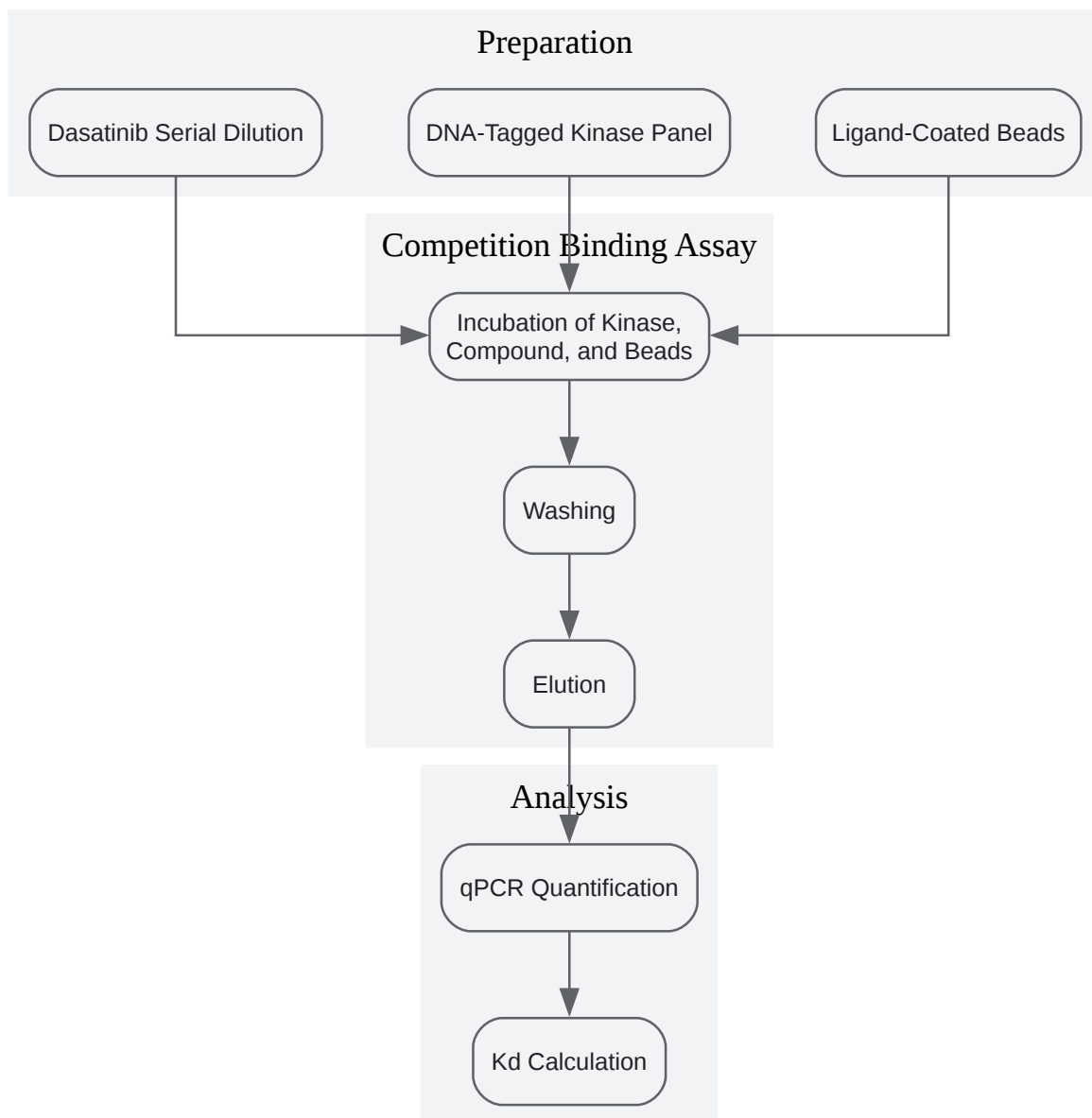
Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO.
- **Assay Reaction Setup:**
 - The DNA-tagged kinases are incubated with the serially diluted test compound in assay buffer.
 - The streptavidin-coated beads, pre-incubated with the biotinylated ligand, are added to the kinase-compound mixture.
 - The reaction is incubated to allow for binding equilibrium to be reached.

- **Washing:** The beads are washed to remove unbound kinase and test compound.
- **Elution and Quantification:** The kinase bound to the immobilized ligand is eluted. The amount of the DNA tag associated with the bound kinase is quantified using qPCR.
- **Data Analysis:** The amount of kinase bound to the beads is measured for each concentration of the test compound. These values are compared to a DMSO control (no compound). The data is then used to calculate the dissociation constant (K_d), which represents the concentration of the test compound required to bind to 50% of the kinase in the assay.

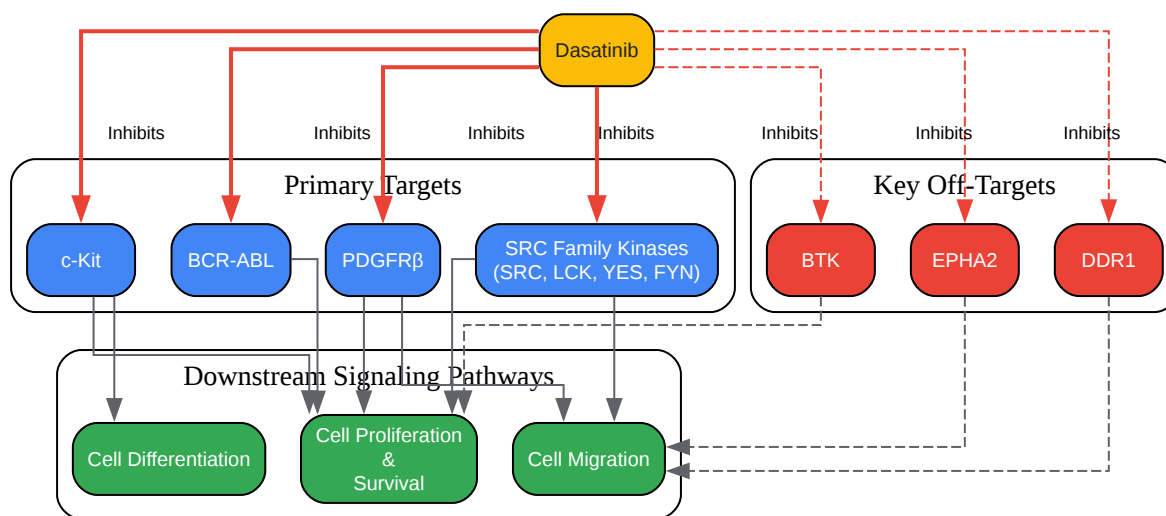
Visualization of Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of Dasatinib's activity, the following diagrams are provided.



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Figure 1: Experimental workflow for KINOMEscan™ assay.



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Figure 2: Dasatinib's targets and affected pathways.

Conclusion

Dasatinib is a multi-kinase inhibitor with high affinity for the BCR-ABL fusion protein and the SRC family of kinases. Its broad cross-reactivity profile, as demonstrated by kinome-wide binding assays, reveals interactions with numerous other kinases, some of which may contribute to its therapeutic efficacy in different cancers, while others could be responsible for observed side effects. A thorough understanding of Dasatinib's target profile is essential for researchers and clinicians to optimize its therapeutic use, anticipate potential adverse events, and explore new clinical applications. The data and methodologies presented in this guide offer a valuable resource for the scientific community engaged in kinase inhibitor research and drug development.

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